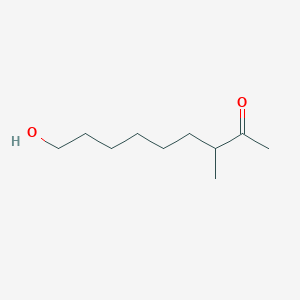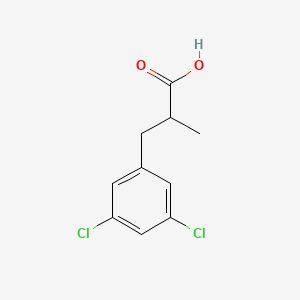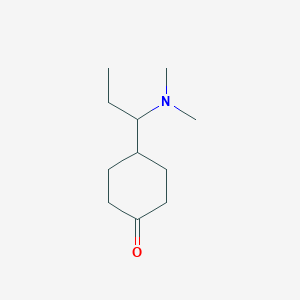
1-Amino-2-octadecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-octadecanol is an organic compound with the molecular formula C18H39NO. It is a long-chain amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a long carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-2-octadecanol can be synthesized through several methods. One common approach involves the reaction of octadecan-2-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-octadecanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of octadecan-2-one or octadecan-2-al.
Reduction: Formation of octadecan-2-amine.
Substitution: Formation of octadecan-2-yl halides or esters.
Applications De Recherche Scientifique
1-Amino-2-octadecanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Amino-2-octadecanol involves its interaction with various molecular targets and pathways. Due to its amphiphilic nature, it can integrate into cell membranes, affecting their fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparaison Avec Des Composés Similaires
Octadecan-1-ol: A long-chain primary fatty alcohol with similar amphiphilic properties.
Octadecan-2-ol: A secondary fatty alcohol with a hydroxyl group at the second carbon position.
Uniqueness: 1-Amino-2-octadecanol is unique due to the presence of both an amino group and a hydroxyl group on a long carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds .
Propriétés
Formule moléculaire |
C18H39NO |
|---|---|
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
1-aminooctadecan-2-ol |
InChI |
InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18,20H,2-17,19H2,1H3 |
Clé InChI |
GVERIJPZBUHJMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CN)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














